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Compound of Interest

Compound Name: Azido-PEG2-CH2COOH (CHA)

Cat. No.: B12398179

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG2-CH2COOH is a heterobifunctional linker molecule integral to the advancement of
sophisticated drug delivery systems. Its unique structure, featuring a terminal azide group (-Ns)
and a carboxylic acid (-COOH) separated by a hydrophilic diethylene glycol (PEG2) spacer,
offers a versatile platform for the conjugation of a wide array of molecules. This linker is
particularly valuable in the development of targeted therapies such as antibody-drug
conjugates (ADCs), functionalized nanopatrticles, and Proteolysis Targeting Chimeras
(PROTACS).

The azide group serves as a handle for "click chemistry,” most notably the Copper(l)-Catalyzed
Azide-Alkyne Cycloaddition (CUAAC) and Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC). These reactions are known for their high efficiency, specificity, and biocompatibility,
allowing for the stable ligation of alkyne-modified molecules under mild conditions.[1] The
carboxylic acid moiety enables straightforward conjugation to primary amines on proteins,
peptides, or other molecules through the formation of a stable amide bond, typically via
activation with reagents like EDC and NHS.[2]

The inclusion of the PEG2 spacer enhances the aqueous solubility of the linker and the
resulting conjugate, which can improve pharmacokinetic properties, reduce aggregation, and
minimize immunogenicity.[3] These characteristics make Azido-PEG2-CH2COOH a powerful
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tool for researchers aiming to design and synthesize next-generation drug delivery vehicles
with enhanced efficacy and safety profiles.

Physicochemical Properties

A clear understanding of the physicochemical properties of Azido-PEG2-CH2COOH is essential
for its effective application.

Property Value Reference

_ 2-[2-(2-
Chemical Name _ . [4]
azidoethoxy)ethoxy]acetic acid

CAS Number 882518-90-3 [4]

Molecular Formula CeH11N304 [4]

Molecular Weight 189.17 g/mol [4]
Colorless to light yellow

Appearance o [4]
liquid/oil

Purity Typically >95% [5]

Solubility Soluble in water, DMSO, DMF [6]
Store at -20°C for long-term

Storage B [1]
stability

Applications in Drug Delivery
Antibody-Drug Conjugates (ADCs)

Azido-PEG2-CH2COOH is a valuable tool in the construction of ADCs, where a potent
cytotoxic drug is linked to a monoclonal antibody (mAb) that targets a specific tumor antigen.
The bifunctional nature of the linker allows for a two-step conjugation process. First, the
carboxylic acid is used to attach the linker to an amine-containing drug molecule.
Subsequently, the azide group on the drug-linker complex is "clicked" onto an alkyne-modified
antibody. This approach allows for the creation of homogenous ADCs with a well-defined drug-
to-antibody ratio (DAR).[7]
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Workflow for ADC Synthesis using Azido-PEG2-CH2COOH:

Step 1: Drug-Linker Conjugation

Azido-PEG2-CH2COOH
Amide Bond
i EDC/NHS Activation

5 - of Carboxylic Acid Azide-Functionalized
Amine-containing 4 Drug CUuAAC or SPAAC
Drug 'Click' Reaction

Step 2: Antibody-Drug Conjugation (Click Chemistry) Characterization
Alkyne-Modified Antibody-Drug WIS °e‘§[,",}'§i‘g°£ c()MS' HIC)
L ConugatelGRe) Antigen Binding (ELISA)

Click to download full resolution via product page

Caption: General workflow for ADC synthesis.

Functionalization of Nanoparticles

The surface modification of nanoparticles is crucial for their application in targeted drug
delivery. Azido-PEG2-CH2COOH can be used to functionalize nanoparticles (e.g., liposomes,
polymeric nanoparticles, gold nanoparticles) to improve their biocompatibility and provide a
reactive handle for further conjugation. The carboxylic acid can be used to attach the linker to
the nanopatrticle surface (e.g., via EDC/NHS chemistry with amine-functionalized
nanoparticles). The exposed azide groups can then be used to attach targeting ligands (e.qg.,
peptides, aptamers) or imaging agents via click chemistry.

Workflow for Nanoparticle Functionalization:
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Step 2: Ligand Conjugation (Click Chemistry) Characterization

™ Size & Zeta Potential (DLS,
Alkyne-Modified IGCEEEEA L 4 ™ Drug Loading Efficie(ncy )
Targeting Ligand Joee——— Nanoparticle In Vitro Targeting

Step 1: Nanoparticle Surface Activation CuAAC or SPAAC
‘Click' Reaction

Azido-PEG2-CH2COOH EDC/NHS Activation

Amine-Functionalized
Nanoparticle

Amide Bond

Azide-Functionalized
Nanoparticle

Click to download full resolution via product page

Caption: Nanoparticle functionalization workflow.

Synthesis of PROTACs

PROTACSs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target
protein, leading to its degradation. The linker connecting the target protein ligand and the E3
ligase ligand is a critical determinant of PROTAC efficacy. Azido-PEG2-CH2COOH can be used
as a segment of the PROTAC linker. For instance, the carboxylic acid can be coupled to one of
the ligands, and the azide can be reacted with an alkyne-functionalized version of the other
ligand to assemble the final PROTAC molecule.[1]

Logical Relationship in PROTAC Synthesis:

© 2025 BenchChem. All rights reserved. 4/14 Tech Support


https://www.benchchem.com/product/b12398179?utm_src=pdf-body-img
https://www.medchemexpress.com/azido-peg2-ch2cooh.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Target Protein Ligand - ]
(with amine) Azido-PEG2-CH2COOH
?onjugaﬁon Ste;%

Amide Bond Formation E3 Ligase Ligand
(EDC/NHS) (with alkyne)

'

Click Chemistry
(CuAAC or SPAAC)

PROTAC Molecule

Click to download full resolution via product page

Caption: PROTAC synthesis logical steps.

Experimental Protocols

Protocol 1: Activation of Azido-PEG2-CH2COOH with
EDC/NHS and Conjugation to an Amine-Containing
Molecule

This protocol describes the formation of an amide bond between the carboxylic acid of Azido-
PEG2-CH2COOH and a primary amine on a molecule of interest (e.g., a drug, peptide, or
amine-functionalized nanoparticle).

Materials:
e Azido-PEG2-CH2COOH

¢ Amine-containing molecule
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e 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

e N-hydroxysuccinimide (NHS) or Sulfo-NHS

e Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

o Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

e Quenching Buffer: 1 M Tris-HCI, pH 8.0 or 1 M hydroxylamine, pH 8.5

¢ Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
 Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Procedure:

» Reagent Preparation:

o Prepare a stock solution of Azido-PEG2-CH2COOH in anhydrous DMF or DMSO (e.g.,
100 mM).

o Dissolve the amine-containing molecule in the appropriate Coupling Buffer.

o Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer or
anhydrous DMSO/DMF.

 Activation of Carboxylic Acid:
o In areaction tube, dissolve Azido-PEG2-CH2COOH in Activation Buffer.

o Add a 2 to 5-fold molar excess of both EDC and NHS to the Azido-PEG2-CH2COOH
solution.

o Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the
NHS-ester intermediate.

e Conjugation to Amine:
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o Immediately add the activated Azido-PEG2-NHS ester solution to the solution of the
amine-containing molecule. A 10- to 20-fold molar excess of the activated linker over the
amine-containing molecule is a good starting point for optimization.

o Adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer if necessary.

o Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with

gentle stirring.
e Quenching:

o Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to

guench any unreacted NHS-ester.
o Incubate for 15 minutes at room temperature.
 Purification:

o Purify the conjugate to remove excess linker and byproducts using a suitable method
based on the properties of the conjugate (e.g., size-exclusion chromatography for
proteins, dialysis for nanoparticles, or reverse-phase HPLC for small molecules).

Quantitative Parameters for EDC/NHS Coupling:
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Parameter Recommended Range Notes

A molar excess of EDC/NHS is

Molar Ratio (EDC:NHS:Linker)  (2-5):(2-5):1 ) ) )
required to drive the reaction.

Optimal for NHS-ester
Activation pH 50-6.5 formation and minimizing
hydrolysis of EDC.

Efficient for the reaction of
Coupling pH 7.2-8.0 NHS-esters with primary

amines.

Dependent on temperature

Reaction Time 2 - 12 hours . )
and reactivity of the amine.
Lower temperatures can

Temperature 4°C to Room Temperature minimize side reactions and

protein denaturation.

Protocol 2: Copper(l)-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC)

This protocol describes the "click" reaction between an azide-functionalized molecule (prepared
using Protocol 1) and an alkyne-containing molecule.

Materials:

» Azide-functionalized molecule
» Alkyne-containing molecule

o Copper(ll) sulfate (CuSQOa)

e Sodium ascorbate

o Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-
yl)methyl)amine (TBTA) as a copper-stabilizing ligand
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o Reaction Buffer: PBS, pH 7.4 or other suitable buffer

o DMSO for dissolving reagents

 Purification system

Procedure:

» Reagent Preparation:

(¢]

Dissolve the azide- and alkyne-containing molecules in the Reaction Buffer.

[¢]

Prepare a stock solution of CuSOa in water (e.g., 100 mM).

o

Prepare a stock solution of the ligand (THPTA or TBTA) in water or DMSO (e.g., 100 mM).

[e]

Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M) immediately before
use.

» Reaction Setup:

o In areaction tube, combine the azide-containing molecule (1 equivalent) and the alkyne-
containing molecule (1.1-1.5 equivalents) in the Reaction Buffer.

o Add the copper-stabilizing ligand to the reaction mixture.

o Add the CuSOQOa solution.

o Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes
to remove oxygen, which can oxidize the Cu(l) catalyst.

¢ |nitiation of Reaction:

o Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

o Incubate the reaction at room temperature for 1-4 hours with gentle mixing, protected from
light.

e Purification:
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o Purify the resulting triazole-linked conjugate using a suitable method to remove the copper
catalyst, excess reagents, and byproducts.

Quantitative Parameters for CUAAC Reaction:

Recommended
Parameter . . Notes
Concentration/Ratio

A slight excess of one reagent
Azide:Alkyne Molar Ratio 1:(1.1-15) can drive the reaction to

completion.

Higher concentrations can

increase reaction rate but may
Copper(l) Catalyst 50 - 200 uM )

also lead to protein

precipitation.

The ligand stabilizes the Cu(l)
Ligand:Copper Molar Ratio 2:1to5:1 catalyst and accelerates the

reaction.

Acts as a reducing agent to
Sodium Ascorbate 1-5mM maintain copper in the active
Cu(l) state.

] ] Can be monitored by LC-MS or
Reaction Time 1 -4 hours ] )
other analytical techniques.

Characterization and Data Presentation

Thorough characterization of the final conjugate is critical to ensure its quality and functionality.
The following tables should be used to record experimental data.

Table for ADC Characterization:
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Parameter Method

Expected
Your Result
Outcome/Value

Mass Spectrometry

MS), Hydrophobic
Drug-to-Antibody (MS), Hydrop

Typically 2-4 for

) Interaction
Ratio (DAR) homogenous ADCs
Chromatography
(HIC)
Size-Exclusion _
) >95% monomeric
Purity Chromatography )
species
(SEC-HPLC)

ELISA, Surface
Plasmon Resonance
(SPR)

Antigen Binding
Affinity

Similar K_D to the
unconjugated
antibody

Cell-based assays
(e.g., MTT, CellTiter-
Glo)

In Vitro Cytotoxicity

Potent cytotoxicity on
target cells, low on

non-target cells

Table for Functionalized Nanoparticle Characterization:
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Expected
Parameter Method Your Result
Outcome/Value
) o Dependent on
Hydrodynamic Dynamic Light ]
] ) nanoparticle type,
Diameter Scattering (DLS)

typically <200 nm

Polydispersity Index
(PDI) Scattering (DLS)

Dynamic Light

<0.2fora
homogenous

population

) Laser Doppler
Zeta Potential

Change upon surface

Velocimetry modification
) ] Varies with
Drug Loading Content  HPLC, UV-Vis ) )
formulation, aim for
(%) Spectroscopy
>5%

) ) Varies with
Encapsulation HPLC, UV-Vis ) )
Effici %) Spect formulation, aim for

iciency (% ectrosco
Y P Py >70%
Table for PROTAC Characterization:
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Expected
Parameter Method Your Result
Outcome/Value
) ) Correct mass and
Identity and Purity LC-MS, NMR

structure, >95% purity

Binding to Target
Protein

SPR, Isothermal
Titration Calorimetry
(ITC)

Confirmed binding

with measurable K_D

Binding to E3 Ligase

SPR, ITC

Confirmed binding
with measurable K_D

In Vitro Degradation

Western Blot, In-Cell
Western

Dose-dependent
reduction of target

protein

DCso and Dmax

Western Blot analysis

Potent DCso and high

max

Note: The "Expected Outcome/Value" column provides general guidance. Optimal values are

application-specific and should be determined empirically.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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